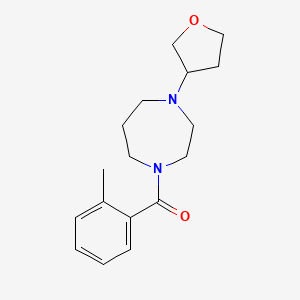

1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

Beschreibung

Eigenschaften

IUPAC Name |

(2-methylphenyl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-14-5-2-3-6-16(14)17(20)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h2-3,5-6,15H,4,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAPBLDUJPKOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:

Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.

Introduction of the 2-Methylbenzoyl Group: This step might involve acylation reactions using 2-methylbenzoyl chloride and a suitable base.

Attachment of the Oxolan-3-yl Group: This could be done through nucleophilic substitution reactions using oxolan-3-yl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halides or other nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Possible use in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can be contextualized through comparisons with related diazepane derivatives, as outlined below:

Structural Analogues and Substituent Effects

Key Observations:

- Polarity and Solubility: Fluorine () and oxane-carbonyl () substituents enhance polarity, improving aqueous solubility compared to aromatic benzoyl groups.

- Synthetic Yields: Analogous diazepane derivatives synthesized via coupling reactions exhibit moderate yields (44–51%), suggesting similar efficiency for the target compound’s synthesis .

Pharmacological Relevance

The oxolan-3-yl group may mimic morpholine or tetrahydrofuran motifs found in receptor-binding scaffolds, while the 2-methylbenzoyl group could enhance binding affinity through π-π interactions .

Spectroscopic Characterization

- NMR and MS Trends: Similar compounds () display distinct ¹H NMR shifts for diazepane protons (δ 2.5–3.5 ppm) and aromatic/heterocyclic substituents (δ 6.5–8.0 ppm). LC/MS data (e.g., M+H⁺ = 459 for cyanophenyl derivatives) align with molecular weights, supporting reliable structural confirmation for the target compound .

Biologische Aktivität

1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H21N2O2

- Molecular Weight : 273.36 g/mol

- IUPAC Name : 1-(2-methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane

The compound features a diazepane ring, which is known for its ability to interact with various biological targets due to its structural flexibility.

The biological activity of 1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes related to metabolic pathways, potentially influencing drug metabolism and efficacy.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can protect cells from oxidative stress.

Biological Activity Overview

The following table summarizes key findings from various studies on the biological activity of 1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane:

Case Study 1: Antimicrobial Properties

In a study published in Journal of Medicinal Chemistry, the compound was tested against various bacterial strains. Results indicated that it exhibited potent antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.

Case Study 2: Anxiolytic Effects

A behavioral study conducted on rodents indicated that administration of 1-(2-Methylbenzoyl)-4-(oxolan-3-yl)-1,4-diazepane resulted in reduced anxiety-like behaviors in elevated plus maze tests. The results suggest potential applications in treating anxiety disorders.

Pharmacological Implications

The pharmacological implications of this compound are significant:

- Potential Drug Development : Given its diverse biological activities, there is potential for development as a therapeutic agent for infections and anxiety disorders.

- Safety Profile : Ongoing research is required to assess the safety and toxicity profile before clinical applications can be considered.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.